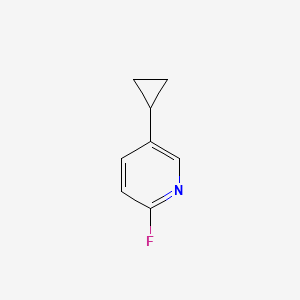
5-Cyclopropyl-2-fluoropyridine
Cat. No. B1456819
Key on ui cas rn:
1034467-80-5
M. Wt: 137.15 g/mol
InChI Key: HDIKFKIIABQSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063212B2
Procedure details


In a flask, combine 2-fluoro-5-iodo-pyridine (1.12 g, 5 mmol), cyclopropylboronic acid (645 mg, 7.5 mmol), palladium acetate (56 mg, 0.25 mmol), potassium phosphate (3.2 g, 15 mmol), and toluene-water (20:1, 21 mL). Heat the mixture at 100° C. for 4 hours. Dilute the mixture with chloroform-isopropanol (3:1, 100 mL). Wash the organic phase with saturated aqueous sodium chloride and water. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to a brown oil. Purify by column chromatography (20% ethyl acetate in hexane) to afford the title compound (430 mg, 63%) as a pale yellow oil. 1H NMR (400 MHz-CDCl3) δ 7.99 (d, J=3 Hz, 1H), 7.39 (td, J=3, 5 Hz, 1H), 6.79 (dd, J=3, 8 Hz, 1H), 0.96-1.02 (m, 2H), 0.63-0.69 (m, 2H).


Name
potassium phosphate
Quantity
3.2 g
Type
reactant
Reaction Step Three


Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Reaction Step Five


Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[CH:9]1(B(O)O)[CH2:11][CH2:10]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1.O>C(Cl)(Cl)Cl.C(O)(C)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:9]1([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[N:3][CH:4]=2)[CH2:11][CH2:10]1 |f:2.3.4.5,6.7,8.9,10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.12 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=C(C=C1)I
|
Step Two
|
Name
|
|
|
Quantity
|
645 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
Step Three
|
Name
|
potassium phosphate
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C.O
|
Step Five
|
Name
|
chloroform isopropanol
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl.C(C)(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
56 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a flask, combine
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the organic phase with saturated aqueous sodium chloride and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the mixture over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the solution in vacuo to a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify by column chromatography (20% ethyl acetate in hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1C=CC(=NC1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 430 mg | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
